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molecular formula C7H15N B1294321 N,N-Diethylallylamine CAS No. 5666-17-1

N,N-Diethylallylamine

Cat. No. B1294321
M. Wt: 113.2 g/mol
InChI Key: JWAJUTZQGZBKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583234B2

Procedure details

Diallyl diethyl ammonium bromide monomer was prepared as follows. To 160 grams (2.20 moles) of diethylamine in 100 milliliters of acetone was added 60.5 grams (0.5 mole) of allyl bromide. After several minutes, the solution became cloudy and white crystals of the byproduct diethyl dihydro ammonium bromide were formed in addition to allyl diethyl amine. The solution containing allyl diethyl amine was filtered and distilled under nitrogen at 112° C. to purify the material. Thereafter, the allyl diethyl amine was redissolved in 200 milliliters of acetone and more allyl bromide was slowly added. Crystals of the product, diallyl diethyl ammonium bromide, precipitated out immediately. The product was recovered by filtration, washed with several quantities of acetone, and dried under vacuum.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl dihydro ammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH2:6]([Br:9])[CH:7]=[CH2:8].[CH3:10][C:11]([CH3:13])=O>>[Br-:9].[CH2:6]([N+:3]([CH2:13][CH:11]=[CH2:10])([CH2:4][CH3:5])[CH2:1][CH3:2])[CH:7]=[CH2:8].[CH2:6]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[CH:7]=[CH2:8] |f:3.4|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
60.5 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
diethyl dihydro ammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After several minutes

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C=C)[N+](CC)(CC)CC=C
Name
Type
product
Smiles
C(C=C)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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